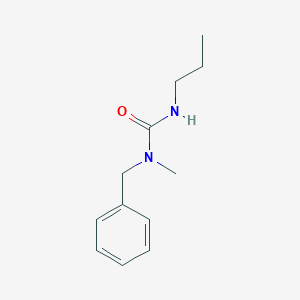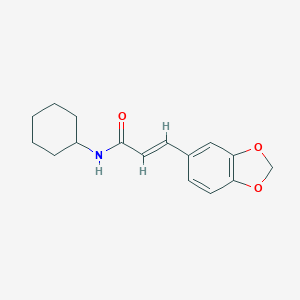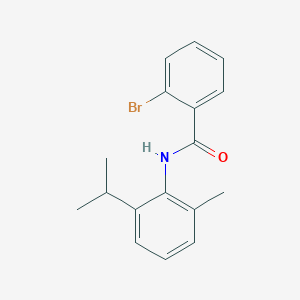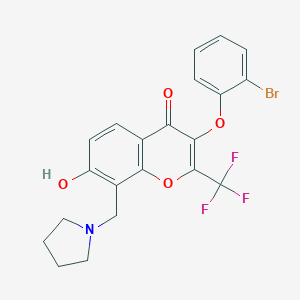
N-(3-bromophenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-propoxybenzamide, commonly known as Bromphenacemide, is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of Bromphenacemide is not fully understood. However, it has been reported to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. By modulating the GABA receptor, Bromphenacemide may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and the potential for anticonvulsant and anxiolytic effects.
Biochemical and physiological effects
Bromphenacemide has been reported to exhibit various biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for convulsions. It has also been reported to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
Bromphenacemide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for various applications. It has also been extensively studied, and its properties and effects are well-documented. However, one limitation of Bromphenacemide is its potential toxicity. It has been reported to exhibit cytotoxic effects in some cell lines, making it important to use appropriate safety precautions when handling the compound.
Future Directions
There are several future directions for the study of Bromphenacemide. One potential direction is the development of new drugs based on its chemical structure and properties. Another direction is the investigation of its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, Bromphenacemide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a promising candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. While further studies are needed to fully understand its mechanism of action and potential side effects, Bromphenacemide holds great potential for the development of new drugs and treatments for neurological disorders.
Synthesis Methods
The synthesis of Bromphenacemide involves the reaction of 3-bromophenylamine with 2-propoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure Bromphenacemide. This synthesis method has been reported to yield a high purity of Bromphenacemide, making it suitable for scientific research.
Scientific Research Applications
Bromphenacemide has been extensively studied for its potential use in scientific research. Its chemical structure and properties make it a suitable candidate for various applications, including drug discovery, chemical biology, and medicinal chemistry. Bromphenacemide has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising compound for the development of new drugs.
properties
Product Name |
N-(3-bromophenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
LNJSLEAAWFSQGF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)


![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)


![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)